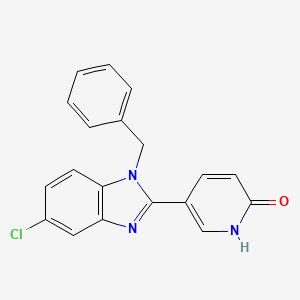
5-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, commonly referred to as BCP, is an important synthetic compound with a wide range of applications in the scientific community. BCP is a heterocyclic compound composed of two nitrogen atoms, one oxygen atom, and three carbon atoms. It is a colorless, crystalline solid that is soluble in water and organic solvents. BCP has been widely studied in recent years due to its potential use in a variety of scientific applications.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds related to 5-(1-Benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone have been explored for their antimicrobial properties. A study by Addla et al. (2012) designed and synthesized a series of novel 1-benzyl-2-butyl-4-chloroimidazole embodied 4-azafluorenone hybrids, showing significant antimicrobial activity against various bacteria and fungal strains.
Catalytic Activity in Chemical Reactions
Benzimidazolium salts and their palladium N-heterocyclic carbene complexes, related to this compound, have shown effectiveness in catalyzing carbon-carbon bond-forming reactions. Akkoç et al. (2016) demonstrated that these compounds are efficient catalysts for Suzuki–Miyaura cross-coupling and arylation reactions.
DNA Topoisomerase I Inhibition
Benzimidazole derivatives, including those structurally similar to this compound, have been studied for their ability to inhibit mammalian DNA topoisomerase I. Alpan et al. (2007) synthesized and evaluated several 1H-benzimidazole derivatives, finding that some showed potent topoisomerase I inhibition.
Synthesis of Heterocyclic Compounds
The compound 5-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines, related to this compound, has been synthesized through a modified Hantzsch reaction, as studied by Dzvinchuk (2007). This methodology includes the formation of compounds with a 1,4-dihydropyridine ring and is completed by aromatization.
Optical Properties
Studies on the optical properties of novel derivatives related to this compound have been conducted. Ge et al. (2014) synthesized a series of novel derivatives and investigated their fluorescence spectral characteristics, demonstrating a correlation between absorption and emission maxima with substituent groups.
Coordination Polymers and Magnetic Properties
The asymmetric benzimidazole ligand, structurally related to this compound, has been used to construct multidimensional coordination polymers with interesting magnetic properties. Zhang et al. (2013) synthesized three isomorphous two-dimensional coordination polymers, exploring their luminescent properties and demonstrating a red-shift in the solid state at room temperature.
Propriétés
IUPAC Name |
5-(1-benzyl-5-chlorobenzimidazol-2-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-15-7-8-17-16(10-15)22-19(14-6-9-18(24)21-11-14)23(17)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWPYXSBBOYPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N=C2C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B3014519.png)

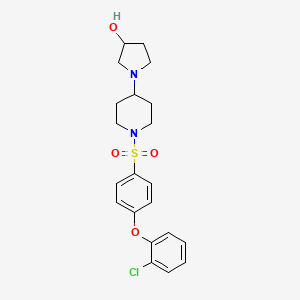
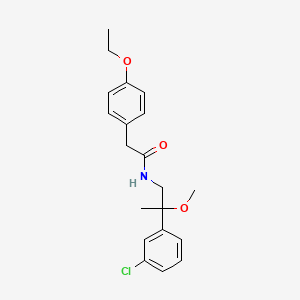
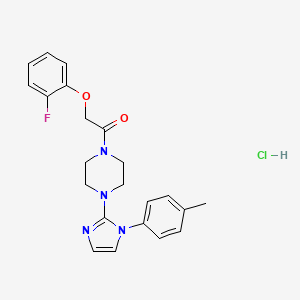
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide](/img/structure/B3014531.png)
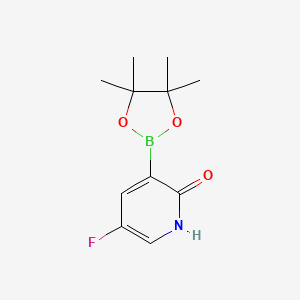
![2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B3014535.png)

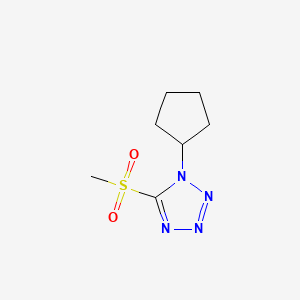

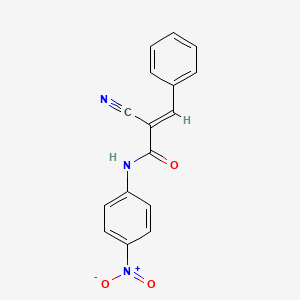
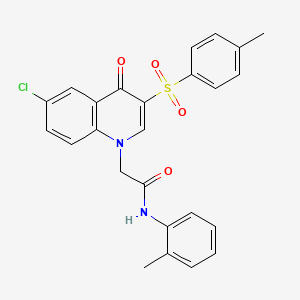
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B3014542.png)